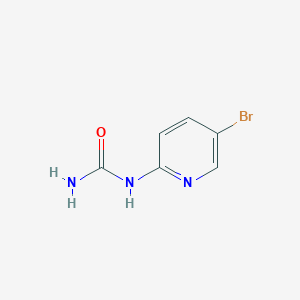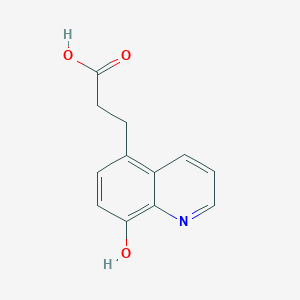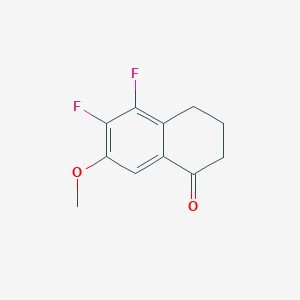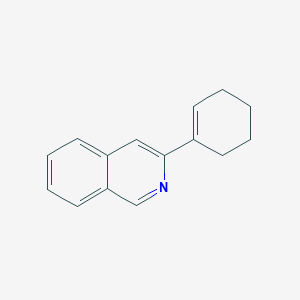
Isoquinoline, 3-(1-cyclohexen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohex-1-en-1-yl)isoquinoline is a heterocyclic compound that features an isoquinoline core substituted with a cyclohexenyl group at the third position. Isoquinoline derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)isoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-aroyl-3,4-dihydroisoquinolines with electron-deficient terminal alkynes such as methyl propynoate and acetylacetylene in the presence of CH acids (e.g., dimedone, acetylacetone) under microwave irradiation at 130°C .
Industrial Production Methods
Industrial production methods for 3-(Cyclohex-1-en-1-yl)isoquinoline are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors, can be applied to scale up the synthesis of this compound.
化学反応の分析
Types of Reactions
3-(Cyclohex-1-en-1-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-(Cyclohex-1-en-1-yl)isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-(Cyclohex-1-en-1-yl)isoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to their biological effects. The specific pathways and targets depend on the functional groups present on the isoquinoline core and the nature of the substituents .
類似化合物との比較
Similar Compounds
Pyrrolo[2,1-a]isoquinolines: These compounds have a similar isoquinoline core but with a pyrrole ring fused to it.
Tetrahydroisoquinolines: These are reduced forms of isoquinolines and exhibit different biological activities.
Quinoline derivatives: These compounds have a similar structure but with a nitrogen atom at a different position in the ring system.
Uniqueness
3-(Cyclohex-1-en-1-yl)isoquinoline is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
特性
CAS番号 |
241813-14-9 |
|---|---|
分子式 |
C15H15N |
分子量 |
209.29 g/mol |
IUPAC名 |
3-(cyclohexen-1-yl)isoquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15/h4-6,8-11H,1-3,7H2 |
InChIキー |
PIYQJOXJMKNHRZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)C2=CC3=CC=CC=C3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxylic acid](/img/structure/B11892191.png)

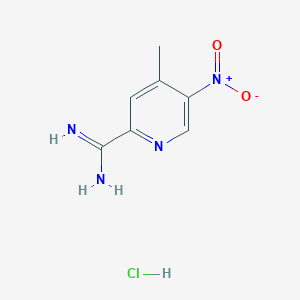
![Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate](/img/structure/B11892217.png)
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)
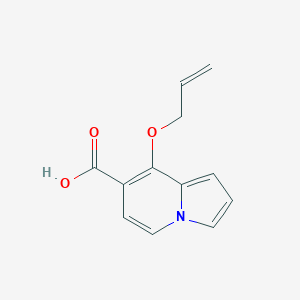

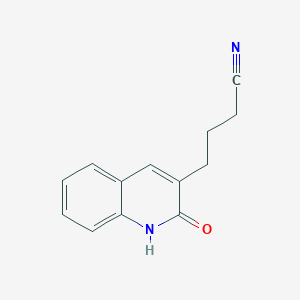
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)

![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)
